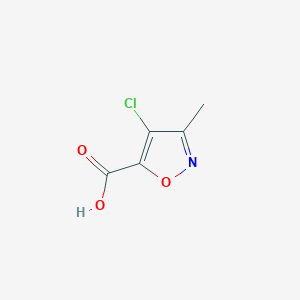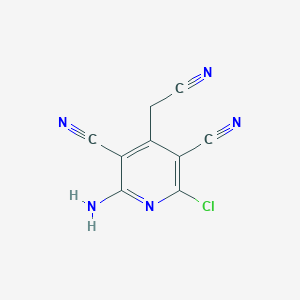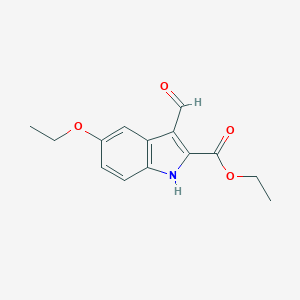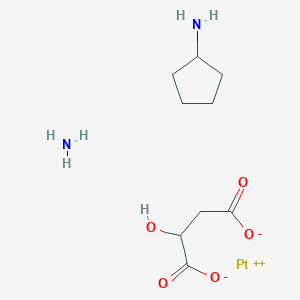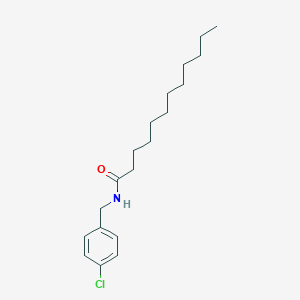
DODECANAMIDE, N-(p-CHLOROBENZYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanamide, N-(p-chlorobenzyl)-, also known as DBNPA, is a highly effective biocide that has been extensively used in various industrial applications. This organic compound is a water-soluble white powder that is widely used as a preservative, disinfectant, and fungicide. DBNPA has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Mechanism Of Action
DODECANAMIDE, N-(p-CHLOROBENZYL)- works by disrupting the cell membrane of microorganisms, leading to their death. It is effective against both gram-positive and gram-negative bacteria, as well as fungi and algae.
Biochemical And Physiological Effects
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to have no significant biochemical or physiological effects on humans or animals at low concentrations. However, at high concentrations, it can cause skin and eye irritation.
Advantages And Limitations For Lab Experiments
DODECANAMIDE, N-(p-CHLOROBENZYL)- is highly effective against a wide range of microorganisms and is easy to use. It is also stable under a wide range of pH and temperature conditions. However, it can be toxic to some aquatic organisms and should be used with caution in aquatic environments.
Future Directions
There are several future directions for research on DODECANAMIDE, N-(p-CHLOROBENZYL)-. One area of research could be to develop more environmentally friendly alternatives to DODECANAMIDE, N-(p-CHLOROBENZYL)- that are equally effective against microorganisms. Another area of research could be to study the long-term effects of DODECANAMIDE, N-(p-CHLOROBENZYL)- on aquatic ecosystems. Finally, research could be conducted to explore the potential use of DODECANAMIDE, N-(p-CHLOROBENZYL)- in medical applications, such as in the treatment of bacterial infections.
Synthesis Methods
DODECANAMIDE, N-(p-CHLOROBENZYL)- is synthesized by the reaction of p-chlorobenzyl chloride with dodecanamide in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
DODECANAMIDE, N-(p-CHLOROBENZYL)- has been extensively used in various scientific research applications. It is commonly used as a biocide in water treatment systems, paper mills, and cooling towers. DODECANAMIDE, N-(p-CHLOROBENZYL)- has been found to be highly effective against a wide range of microorganisms, including bacteria, fungi, and algae. It is also used as a preservative in personal care products, such as shampoos and lotions.
properties
CAS RN |
102366-71-2 |
|---|---|
Product Name |
DODECANAMIDE, N-(p-CHLOROBENZYL)- |
Molecular Formula |
C19H30ClNO |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-4-5-6-7-8-9-10-11-19(22)21-16-17-12-14-18(20)15-13-17/h12-15H,2-11,16H2,1H3,(H,21,22) |
InChI Key |
SJRZOAKHWBAIBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Other CAS RN |
102366-71-2 |
synonyms |
N-[(4-chlorophenyl)methyl]dodecanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



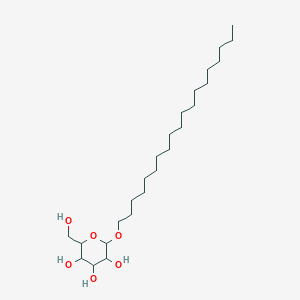
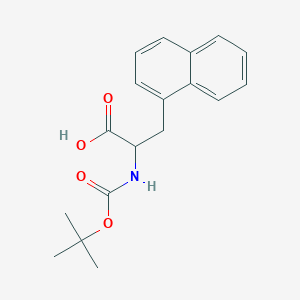
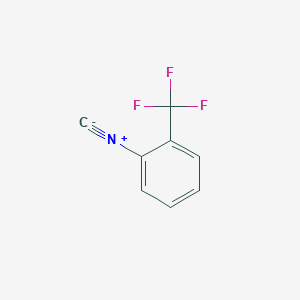
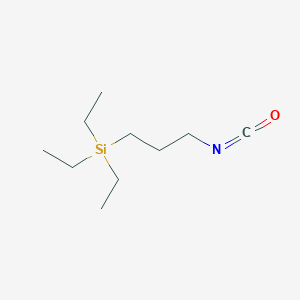
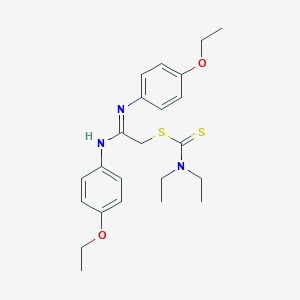
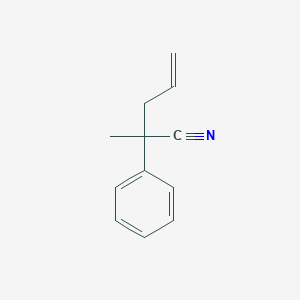
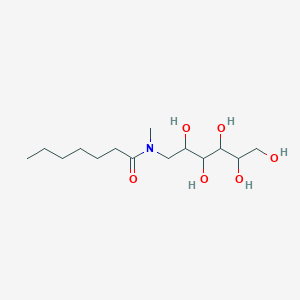
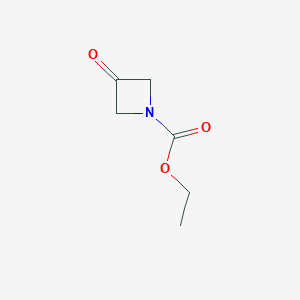
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
